N-methyl-2-(morpholin-2-yl)acetamide hydrochloride
説明
BenchChem offers high-quality N-methyl-2-(morpholin-2-yl)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-2-(morpholin-2-yl)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
2751621-19-7 |
|---|---|
分子式 |
C7H15ClN2O2 |
分子量 |
194.66 g/mol |
IUPAC名 |
N-methyl-2-morpholin-2-ylacetamide;hydrochloride |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-8-7(10)4-6-5-9-2-3-11-6;/h6,9H,2-5H2,1H3,(H,8,10);1H |
InChIキー |
KHPBCXFHSUDHHU-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)CC1CNCCO1.Cl |
純度 |
95 |
製品の起源 |
United States |
A Technical Guide to the Multifaceted Mechanisms of Action of Morpholine-Acetamide Derivatives
An in-depth technical guide on the core mechanism of action for N-methyl-2-(morpholin-2-yl)acetamide derivatives.
Abstract
The morpholine and acetamide moieties represent what are often termed "privileged scaffolds" in the field of medicinal chemistry. Their frequent appearance in a wide array of biologically active compounds underscores their importance in modern drug discovery. This technical guide provides an in-depth exploration of the diverse molecular mechanisms through which derivatives incorporating these scaffolds exert their pharmacological effects. Rather than a single, unified mechanism, this guide will demonstrate that the morpholine-acetamide core can be tailored to interact with a variety of distinct biological targets. We will dissect the mechanisms of action at key enzyme families, including Monoamine Oxidases (MAO) and Fatty Acid Amide Hydrolase (FAAH), and explore interactions with other clinically relevant targets such as the Sigma-1 (σ1) receptor and carbonic anhydrase. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview grounded in experimental data and structure-activity relationship (SAR) analyses.
Introduction: The Privileged Scaffolds of Morpholine and Acetamide
In the landscape of drug design, certain molecular frameworks appear with remarkable frequency across a spectrum of therapeutic targets. The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is one such structure.[1] Its inclusion in a molecule can enhance aqueous solubility, improve metabolic stability, and provide a key hydrogen bond acceptor, thereby favorably modulating pharmacokinetic and pharmacodynamic properties.[1]
Complementing the morpholine moiety, the acetamide group (CH₃CONH₂) and its derivatives serve as versatile linkers and pharmacophoric elements.[2] The amide bond is a fundamental feature of peptides and proteins, and its presence in small molecules can facilitate crucial hydrogen bonding interactions with biological targets. The combination of these two scaffolds creates a molecular platform that is both structurally robust and electronically versatile, allowing for the generation of derivatives with a wide range of biological activities.[3] This guide will elucidate the specific mechanisms by which these derivatives achieve their therapeutic potential.
Chapter 1: Inhibition of Key Enzymes in Neurotransmission and Neuromodulation
A significant body of research on morpholine-acetamide derivatives has focused on their ability to inhibit enzymes that play critical roles in regulating the levels of neurotransmitters and other signaling molecules in the central nervous system (CNS).
Monoamine Oxidase (MAO) Inhibition
The Biological Target: MAO-A and MAO-B
Monoamine oxidases (MAOs) are a family of flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[4] They exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities. Inhibition of these enzymes increases the synaptic availability of these neurotransmitters, making MAO inhibitors effective treatments for depression (primarily MAO-A) and Parkinson's disease (primarily MAO-B).[5][6]
Mechanism of Inhibition by Acetamide Derivatives
Molecular docking studies have revealed that acetamide derivatives can fit snugly into the active site of MAO enzymes.[7] For instance, certain 2-phenoxyacetamide derivatives have been designed as potent and selective MAO-A inhibitors.[4][7] The binding is often stabilized by interactions with key residues in the enzyme's active site. The acetamide moiety can act as a hydrogen bond donor and acceptor, while the morpholine ring and other substituents can form hydrophobic and van der Waals interactions within the enzyme's substrate cavity.[4]
The phenyl sulphanyl derivative with a chlorobenzyl amino moiety, for example, demonstrated a strong binding affinity for MAO-A, with a binding energy of -8.3 kcal/mol, which is more favorable than the standard inhibitor Clorgyline (-7.6 kcal/mol).[7] This suggests a stable and potent inhibitory interaction.
Caption: Proposed interactions of an acetamide derivative within the MAO-A active site.
-
Enzyme Source: Recombinant human MAO-A or MAO-B, or mitochondrial fractions from rat brain tissue.
-
Substrate: Kynuramine (for a fluorometric assay) or a specific substrate like serotonin for MAO-A or benzylamine for MAO-B.
-
Incubation: The enzyme is pre-incubated with various concentrations of the N-methyl-2-(morpholin-2-yl)acetamide derivative (or a known inhibitor like moclobemide for control) in a phosphate buffer (pH 7.4) at 37°C.
-
Reaction Initiation: The substrate is added to start the enzymatic reaction.
-
Detection: The formation of the product (e.g., 4-hydroxyquinoline from kynuramine) is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
| Compound ID | Target | IC₅₀ (µM) | Reference |
| Moclobemide (Standard) | MAO-A | ~0.2 | [5] |
| Phenyl sulphanyl derivative (AD31) | MAO-A | Not specified (Binding Energy -8.3 kcal/mol) | [7] |
| Morpholine Chalcone (MO1) | MAO-B | 0.030 | [5] |
| Morpholine Chalcone (MO7) | MAO-A | 7.1 | [5] |
Fatty Acid Amide Hydrolase (FAAH) Inhibition
The Biological Target: The Endocannabinoid System and FAAH
Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a central role in the endocannabinoid system.[8] It is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[9] By inhibiting FAAH, the endogenous levels of AEA are increased, leading to enhanced cannabinoid receptor signaling. This makes FAAH an attractive therapeutic target for managing pain, anxiety, and neuroinflammatory conditions without the psychotropic side effects associated with direct cannabinoid receptor agonists.[10][11]
Mechanism of Inhibition
FAAH inhibitors can act through either reversible or irreversible mechanisms.[10] Many potent inhibitors form a covalent bond with the catalytic serine residue (Ser241) in the enzyme's active site.[9] Derivatives related to the morpholine-acetamide scaffold have been investigated as non-covalent, reversible FAAH inhibitors.[10] Molecular modeling studies indicate that these compounds bind within the active site, with the amide moiety often forming crucial hydrogen bonds with key residues, while other parts of the molecule engage in hydrophobic interactions within the substrate access channel.[8]
Caption: Experimental workflow for determining FAAH inhibitory activity.
-
Enzyme Preparation: Homogenize rat brain tissue in a buffer to prepare a lysate rich in FAAH.
-
Assay Setup: In a microcentrifuge tube, combine the brain homogenate with various concentrations of the test compound or vehicle control.
-
Reaction Initiation: Add a radiolabeled substrate, such as [³H]anandamide, to the mixture and incubate at 37°C for a defined period (e.g., 15 minutes).
-
Reaction Termination: Stop the reaction by adding an activated charcoal slurry, which binds the unhydrolyzed [³H]anandamide.
-
Product Separation: Centrifuge the tubes. The supernatant will contain the radiolabeled product, [³H]ethanolamine, while the charcoal pellet will contain the substrate.
-
Quantification: Measure the radioactivity in an aliquot of the supernatant using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.
| Compound ID | Target | IC₅₀ (µM) | Enantiomer | Reference |
| (R)-Flu-AM1 | Rat FAAH | 0.74 | (R) | [8] |
| (S)-Flu-AM1 | Rat FAAH | 0.99 | (S) | [8] |
| (S)-Ibu-AM5 | Rat FAAH | 0.59 | (S) | [8] |
| (R)-Ibu-AM5 | Rat FAAH | 5.7 | (R) | [8] |
Chapter 2: Modulation of Other Clinically Relevant Receptors and Proteins
The versatility of the morpholine-acetamide scaffold extends beyond enzyme inhibition, with derivatives showing affinity for other important drug targets.
Sigma-1 (σ1) Receptor Ligands
The Biological Target: The σ1 Receptor
The Sigma-1 (σ1) receptor is a unique intracellular protein that acts as a molecular chaperone, modulating a variety of signaling pathways, including ion channel function and intracellular calcium signaling. It is implicated in numerous physiological processes and is a target for the treatment of neuropathic pain, neurodegenerative diseases, and psychiatric disorders.
Mechanism of Interaction
A specific derivative, 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, has been identified as a high-affinity and selective ligand for the σ1 receptor (Ki = 42 nM).[12] Molecular docking studies suggest a precise binding mode within the receptor's ligand-binding pocket. A key proposed interaction is a salt bridge formed between the protonated morpholine nitrogen and the aspartic acid residue Asp126.[12] Additional stability is conferred by short contacts with aromatic residues such as Tyr120, His154, and Trp164.[12] This compound demonstrated antinociceptive effects in a formalin-induced pain model, indicating its potential as an analgesic.[12]
-
Membrane Preparation: Prepare cell membranes from a source rich in σ1 receptors (e.g., guinea pig brain or cells overexpressing the receptor).
-
Assay Conditions: In a 96-well plate, combine the membrane preparation, a radioligand with high affinity for the σ1 receptor (e.g., -pentazocine), and various concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filtermat to separate the bound radioligand from the unbound.
-
Washing: Wash the filters to remove non-specifically bound radioactivity.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the Ki value (inhibitory constant) for the test compound using the Cheng-Prusoff equation, which relates the IC₅₀ of the competitor to the affinity of the radioligand.
| Compound ID | Target | Ki (nM) | Selectivity (σ2/σ1) | Reference |
| Compound 1 | σ1 | 42 | 36-fold | [12] |
| Compound 1 | σ2 | 1510 | - | [12] |
| *2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide |
Carbonic Anhydrase Inhibition and Anticancer Activity
The Biological Target: Carbonic Anhydrase
Carbonic anhydrases (CAs) are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. In the context of cancer, certain isoforms (e.g., CA IX and CA XII) are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, which promotes tumor growth, invasion, and metastasis.[13]
Proposed Mechanism of Action
Novel morpholine-acetamide derivatives have been designed and screened for their ability to inhibit carbonic anhydrase and exert anticancer effects.[13] The inhibitory mechanism is believed to involve the coordination of the inhibitor to the zinc ion in the enzyme's active site. The morpholine and acetamide components can form hydrogen bonds with nearby amino acid residues, anchoring the molecule in place. By inhibiting CA, these compounds can disrupt the pH regulation of cancer cells, leading to apoptosis. Some derivatives have shown significant inhibitory activity against ovarian cancer cell lines, comparable to the standard drug cisplatin.[13]
Caption: Hypothesized mechanism of anticancer activity via carbonic anhydrase inhibition.
-
Cell Culture: Seed human cancer cell lines (e.g., ovarian cancer cell line ID8) into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the morpholine-acetamide derivatives for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.
| Compound ID | Target | IC₅₀ (µM) | Reference |
| 1h | Carbonic Anhydrase | 8.12 | [13] |
| 1h | Ovarian Cancer (ID8) | 9.40 | [13] |
| 1i | Ovarian Cancer (ID8) | 11.2 | [13] |
| Acetazolamide (Standard) | Carbonic Anhydrase | 7.51 | [13] |
| Cisplatin (Standard) | Ovarian Cancer (ID8) | 8.50 | [13] |
Chapter 3: Structure-Activity Relationship (SAR) Insights
The diverse biological activities of morpholine-acetamide derivatives are highly dependent on their specific substitution patterns. Synthesizing the findings from various studies allows for the elucidation of key structure-activity relationships (SAR).[14][15]
-
Substitutions on the Acetamide Group: The nature of the substituent on the nitrogen of the acetamide or on the alpha-carbon can drastically alter target affinity and selectivity. For FAAH inhibitors, the stereochemistry at this position can lead to significant differences in potency.[8]
-
Terminal Aromatic/Heterocyclic Groups: The identity and substitution pattern of any terminal aromatic or heterocyclic rings are critical for target recognition. For MAO inhibitors, bulky substituents can be beneficial for activity.[14] For σ1 receptor ligands, dichlorination of a terminal phenyl ring was a key feature for high affinity.[12]
-
The Morpholine Ring: While often considered a solubilizing group, the morpholine ring itself can participate in key interactions. As seen with the σ1 receptor ligand, the basic nitrogen of the morpholine can form a critical salt bridge with an acidic residue in the binding pocket.[12]
Caption: Key modification points on the morpholine-acetamide scaffold influencing biological activity.
Conclusion and Future Directions
This technical guide has illuminated the remarkable versatility of the N-methyl-2-(morpholin-2-yl)acetamide scaffold and its derivatives. It is clear that there is no single mechanism of action for this class of compounds. Instead, the core structure serves as a highly adaptable platform that can be chemically modified to selectively target a diverse array of enzymes and receptors, including MAOs, FAAH, σ1 receptors, and carbonic anhydrases. The insights gained from molecular modeling, in vitro assays, and structure-activity relationship studies provide a robust framework for the rational design of new therapeutic agents.
Future research should focus on optimizing the "drug-like" properties of these derivatives, including their metabolic stability, bioavailability, and blood-brain barrier permeability, particularly for CNS targets. The exploration of this scaffold against novel biological targets remains a promising avenue for discovering first-in-class medicines for a wide range of human diseases.
References
-
Title: Docking study of Novel Acetamide Derivatives as Specific MAO A Inhibitors. Source: ResearchGate URL: [Link]
-
Title: Hansch Analysis of Novel Acetamide Derivatives as Highly Potent and Specific MAO-A Inhibitors. Source: PubMed URL: [Link]
-
Title: Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Source: PMC URL: [Link]
-
Title: Docking study of Novel Acetamide Derivatives as Specific MAO A Inhibitors. Source: ResearchGate URL: [Link]
-
Title: Discovery of potent, non-carbonyl inhibitors of fatty acid amide hydrolase (FAAH). Source: MedChemComm (RSC Publishing) URL: [Link]
-
Title: Synthesis of new N1-(2-morpholinophenyl)-2-(4-arylpiperazino)-acetamide derivatives as potential antimicrobial agents. Source: ijres.org URL: [Link]
-
Title: Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. Source: PMC URL: [Link]
-
Title: Synthesis and SAR of morpholine and its derivatives: A review update. Source: E3S Web of Conferences URL: [Link]
-
Title: Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. Source: PMC URL: [Link]
-
Title: Synthesis and analgesic activity of some acetamide derivatives. Source: Avesis URL: [Link]
-
Title: The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Source: Semanticscholar.org URL: [Link]
-
Title: Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Source: MDPI URL: [Link]
-
Title: Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions. Source: Unisi URL: [Link]
-
Title: Interaction of the N-(3-Methylpyridin-2-yl)amide Derivatives of Flurbiprofen and Ibuprofen with FAAH: Enantiomeric Selectivity and Binding Mode. Source: PMC URL: [Link]
-
Title: New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. Source: PubMed URL: [Link]
-
Title: FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Source: MDPI URL: [Link]
-
Title: Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A selective σ1 receptor ligand with antinociceptive effect. Source: PubMed URL: [Link]
-
Title: A review on pharmacological profile of Morpholine derivatives. Source: ResearchGate URL: [Link]
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Interaction of the N-(3-Methylpyridin-2-yl)amide Derivatives of Flurbiprofen and Ibuprofen with FAAH: Enantiomeric Selectivity and Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs [mdpi.com]
- 10. Discovery of potent, non-carbonyl inhibitors of fatty acid amide hydrolase (FAAH) - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. usiena-air.unisi.it [usiena-air.unisi.it]
- 12. Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A selective σ1 receptor ligand with antinociceptive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hansch Analysis of Novel Acetamide Derivatives as Highly Potent and Specific MAO-A Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Evaluation of N-methyl-2-(morpholin-2-yl)acetamide Hydrochloride: A Technical Guide to Preclinical Profiling
Executive Summary
In early-stage drug discovery, the rigorous in vitro characterization of chemical building blocks and fragments is paramount for predicting in vivo success. N-methyl-2-(morpholin-2-yl)acetamide hydrochloride (CAS: 2751621-19-7) represents a highly privileged pharmacophore. The morpholine ring is a staple in medicinal chemistry, frequently utilized to improve aqueous solubility, modulate pharmacokinetic (PK) properties, and act as a critical hydrogen bond acceptor in kinase hinge regions (notably PI3K and mTOR). The acetamide side chain provides a versatile vector for accessing adjacent affinity pockets.
As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive, self-validating framework for evaluating this specific morpholine derivative across physicochemical, ADME (Absorption, Distribution, Metabolism, and Excretion), and pharmacological in vitro assays.
Experimental Rationale & Physicochemical Profiling
The Causality of Chemical Form
The selection of the hydrochloride (HCl) salt form over the free base is a deliberate experimental choice. Morpholine derivatives possess a basic secondary or tertiary amine (typical pKa ~8.3). In its free base form, the compound may exhibit limited aqueous solubility, leading to precipitation in aqueous assay buffers and resulting in false negatives during high-throughput screening. The HCl salt ensures rapid dissolution and maintains compound integrity in stock solutions.
Stock Preparation Protocol
A self-validating protocol requires minimizing freeze-thaw degradation and ensuring complete dissolution.
-
Weighing & Dissolution: Accurately weigh the N-methyl-2-(morpholin-2-yl)acetamide HCl powder. Dissolve in anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO) to achieve a 10 mM stock solution. Note: Calculate the molarity based on the salt weight, but report final assay concentrations as the free-base equivalent.
-
Aliquot Strategy: Dispense the 10 mM stock into 20 µL aliquots in matrix tubes. Store at -80°C in a desiccated environment to prevent hygroscopic water absorption, which can hydrolyze the acetamide bond over time.
Fig 1. Standardized in vitro screening cascade for morpholine-based scaffolds.
In Vitro ADME Profiling
Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates in vitro is critical for mitigating clinical risks and guiding lead optimization[1][2].
Bidirectional Caco-2 Permeability Assay
Causality: Because the morpholine nitrogen is protonated at physiological pH (7.4), transcellular passive diffusion can be restricted. Furthermore, basic amines are classic substrates for intestinal efflux transporters like P-glycoprotein (P-gp). A bidirectional Caco-2 assay is mandatory to differentiate between passive permeability and active efflux[3][4].
Step-by-Step Methodology:
-
Cell Culture & Quality Control: Seed human colon carcinoma Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in a 24-well Transwell plate. Culture for 21 days. Self-Validation Step: Measure Transepithelial Electrical Resistance (TEER). Only monolayers with TEER ≥ 200 Ω·cm² are suitable for the assay, ensuring tight junction integrity[5][6].
-
Dosing Solution: Prepare a 10 µM solution of the test compound in HBSS buffer (pH 7.4) containing a final DMSO concentration of ≤1%.
-
Apical to Basolateral (A-B) Transport: Add 300 µL of dosing solution to the apical chamber. Add 1200 µL of blank HBSS to the basolateral receiver chamber[5].
-
Basolateral to Apical (B-A) Transport: In parallel wells, add 1200 µL of dosing solution to the basolateral chamber and 300 µL of blank HBSS to the apical chamber[3][5].
-
Incubation & Sampling: Incubate at 37°C with orbital shaking (50 rpm) for 120 minutes. Extract 50 µL aliquots from the receiver chambers at t=120 min[5].
-
Quantification: Analyze samples via LC-MS/MS to calculate the Apparent Permeability ( Papp ) and the Efflux Ratio ( ER=Papp(B−A)/Papp(A−B) )[3].
Metabolic Stability in Human Liver Microsomes (HLM)
Causality: The N-methyl group on the acetamide side chain and the morpholine ring itself are prime sites for Phase I oxidative metabolism (e.g., N-demethylation or ring hydroxylation) by Cytochrome P450 enzymes. HLM assays provide the intrinsic clearance ( CLint ) rate, a vital parameter for predicting in vivo half-life[7][8].
Step-by-Step Methodology:
-
Pre-warm 0.5 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.
-
Spike in N-methyl-2-(morpholin-2-yl)acetamide HCl to a final concentration of 1 µM.
-
Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).
-
Quench 50 µL aliquots at 0, 5, 15, 30, and 60 minutes using 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Centrifuge at 4000 rpm for 15 minutes to precipitate proteins, and analyze the supernatant via LC-MS/MS to determine the depletion half-life ( t1/2 ).
Target-Based Pharmacology: PI3K Lipid Kinase Assay
Causality: The morpholine scaffold is a highly validated pharmacophore for targeting the PI3K/AKT/mTOR pathway[9]. The morpholine oxygen acts as a hydrogen bond acceptor for the backbone amide of Val851 in the hinge region of the PI3K p110α catalytic subunit. To evaluate the inhibitory potency of our compound, we utilize a luminescence-based ADP detection assay, which measures the ADP generated when PI3K phosphorylates PIP2 to PIP3[10][11].
Fig 2. Mechanism of the PI3K ADP-Glo luminescence kinase assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Lipid Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.01% Tween-20)[10].
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Transfer 100 nL to a 384-well opaque assay plate using an acoustic dispenser (e.g., Echo 550).
-
Enzyme Incubation: Add 5 µL of recombinant active PI3Kα (p110α/p85α) to the wells. Incubate for 15 minutes at room temperature to allow equilibrium binding[9][10].
-
Reaction Initiation: Add 5 µL of a substrate mixture containing 10 µM PIP2 and 25 µM ATP. Incubate at 30°C for 60 minutes[9][10].
-
Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP (incubate 40 min). Subsequently, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase (incubate 30 min)[10].
-
Self-Validation Step: Include a no-enzyme blank to establish baseline luminescence and a reference inhibitor (e.g., Alpelisib) to validate assay dynamic range. Calculate the IC50 using a 4-parameter logistic regression.
Data Presentation & Interpretation
To facilitate rapid decision-making, quantitative data generated from the in vitro screening cascade must be consolidated. Below is a structured summary of the expected profile for a low-molecular-weight morpholine fragment like N-methyl-2-(morpholin-2-yl)acetamide.
Table 1: Physicochemical and ADME Profiling Data Summary
| Assay Category | Parameter | Expected Range for Scaffold | Analytical Method |
| Solubility | Kinetic Solubility (pH 7.4) | > 100 µM (Enhanced by HCl salt) | Nephelometry / LC-UV |
| Lipophilicity | LogD (pH 7.4) | 0.5 - 2.0 | Shake-flask LC-MS/MS |
| Permeability | Caco-2 Papp (A-to-B) | 5 - 15 × 10⁻⁶ cm/s | LC-MS/MS |
| Efflux | Caco-2 Efflux Ratio (B-A/A-B) | 2.0 - 5.0 (Potential P-gp substrate) | LC-MS/MS |
| Metabolism | HLM Intrinsic Clearance ( CLint ) | 15 - 45 µL/min/mg protein | LC-MS/MS |
Table 2: In Vitro Pharmacology & Safety
| Assay Category | Target / Cell Line | Readout | Typical Outcome |
| Kinase Inhibition | PI3Kα (p110α/p85α) | ADP-Glo Luminescence | Scaffold-dependent IC50 (µM) |
| Cytotoxicity | HepG2 (Hepatocellular) | CellTiter-Glo (ATP depletion) | CC50 > 100 µM (Low toxicity) |
References
- Source: sqspcdn.
- Application Notes and Protocols for PI3K-IN-23 In Vitro Assay Source: Benchchem URL
- PI3K (p110α/p85α)
- Assays | ADMET & DMPK | Caco-2 Permeability Source: Concept Life Sciences URL
- Caco-2 Permeability Assay Protocol Source: Creative Bioarray URL
- In Vitro ADME Assays: Principles, Applications & Protocols Source: Creative Biolabs URL
- In Vitro ADME - Selvita Source: Selvita URL
- Source: JRC Big Data Analytics Platform (europa.eu)
- In Vitro ADME Assays and Services Source: Charles River Laboratories URL
- Measuring PI3K Lipid Kinase Activity Source: Springer Nature Experiments URL
- A Guide to In Vitro ADME Testing in Drug Development Source: WuXi AppTec URL
Sources
- 1. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. selvita.com [selvita.com]
- 8. criver.com [criver.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 11. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
Application Note: Synthesis and Isolation of N-methyl-2-(morpholin-2-yl)acetamide hydrochloride
Here is a detailed Application Note and synthesis protocol for the requested morpholine building block.
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Scale: 10 mmol (Laboratory Bench Scale)
Introduction and Chemical Rationale
Morpholine-containing aliphatic amides are highly valued in medicinal chemistry for their ability to modulate pharmacokinetic properties, such as aqueous solubility, metabolic stability, and basicity. The target compound, N-methyl-2-(morpholin-2-yl)acetamide hydrochloride[1], serves as a versatile secondary amine building block for downstream functionalization (e.g., reductive aminations, SNAr reactions)[2].
The synthesis relies on a robust, high-yielding two-step sequence: an amide coupling of a Boc-protected morpholine acetic acid[3] followed by acidic deprotection. As a self-validating system, the protocol incorporates specific in-process monitoring and orthogonal purification strategies to ensure the final hydrochloride salt is isolated with >95% purity.
Experimental Workflow
Experimental workflow for the two-step synthesis of the morpholine building block.
Mechanistic Insights & Reagent Selection
-
Amide Coupling (Step 1): The formation of the secondary amide is achieved using HATU, a premier uronium-based coupling reagent. HATU is selected over standard carbodiimides (like EDC) due to its superior kinetics and high efficiency in forming amides with aliphatic amines, minimizing the risk of epimerization if a chiral starting material is used. Because the amine source is methylamine hydrochloride, a significant excess of N,N-Diisopropylethylamine (DIPEA) is required. DIPEA serves a dual causality: it deprotonates the carboxylic acid to facilitate the formation of the active HOAt ester and liberates the free methylamine nucleophile from its hydrochloride salt.
-
Boc Deprotection (Step 2): The tert-butoxycarbonyl (Boc) group is cleaved using a strong anhydrous acid. 4M HCl in dioxane is the reagent of choice because it directly yields the hydrochloride salt of the product[1]. The use of strictly anhydrous conditions prevents the hydrolysis of the newly formed amide bond. Furthermore, the final product typically precipitates from the DCM/dioxane mixture, allowing for straightforward isolation via trituration, bypassing the need for complex aqueous workups of a highly water-soluble product.
Quantitative Reaction Data
Table 1: Step 1 - Amide Coupling Stoichiometry
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
|---|---|---|---|---|
| 2-(4-Boc-morpholin-2-yl)acetic acid | 245.27 | 1.0 | 2.45 g (10.0 mmol) | Starting Material |
| Methylamine HCl | 67.52 | 1.5 | 1.01 g (15.0 mmol) | Amine Source |
| HATU | 380.23 | 1.1 | 4.18 g (11.0 mmol) | Coupling Agent |
| DIPEA | 129.24 | 4.0 | 6.97 mL (40.0 mmol) | Non-nucleophilic Base |
| Anhydrous DMF | N/A | N/A | 25 mL | Solvent |
Table 2: Step 2 - Boc Deprotection Stoichiometry
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
|---|---|---|---|---|
| Boc-Protected Intermediate | 258.31 | 1.0 | ~2.06 g (8.0 mmol)* | Intermediate |
| 4M HCl in Dioxane | N/A | 5.0 | 10.0 mL (40.0 mmol) | Acid / Deprotecting Agent |
| Anhydrous DCM | N/A | N/A | 10 mL | Solvent |
*Assumes an 80% yield from Step 1 carried forward.
Step-by-Step Methodologies
Protocol 1: Synthesis of tert-butyl 2-(2-(methylamino)-2-oxoethyl)morpholine-4-carboxylate
-
Preparation: Flame-dry a 100 mL round-bottom flask and equip it with a magnetic stir bar and a nitrogen inlet to maintain an inert atmosphere.
-
Activation: Dissolve 2-(4-Boc-morpholin-2-yl)acetic acid (2.45 g, 10.0 mmol) and HATU (4.18 g, 11.0 mmol) in anhydrous DMF (25 mL). Add DIPEA (6.97 mL, 40.0 mmol) dropwise via syringe. Stir the mixture at room temperature (20-25 °C) for 10 minutes to ensure complete formation of the active ester.
-
Amidation: Add methylamine hydrochloride (1.01 g, 15.0 mmol) in a single portion. The reaction mixture may become slightly warm.
-
Monitoring: Stir the reaction at room temperature for 4–6 hours. Validate the consumption of the starting material via LC-MS or TLC (eluent: 5% MeOH in DCM, visualized with ninhydrin stain).
-
Workup: Quench the reaction by adding saturated aqueous NaHCO3 (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
-
Washing: Wash the combined organic extracts sequentially with 1M HCl (30 mL) to remove unreacted methylamine and excess DIPEA, followed by a brine wash (50 mL) to remove residual DMF.
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO2, gradient 0-5% MeOH in DCM) to yield the intermediate as a viscous oil.
Protocol 2: Synthesis of N-methyl-2-(morpholin-2-yl)acetamide hydrochloride
-
Preparation: Transfer the purified intermediate (approx. 2.06 g, 8.0 mmol) to a 50 mL round-bottom flask equipped with a stir bar.
-
Dissolution: Dissolve the intermediate in anhydrous DCM (10 mL) and cool the flask to 0 °C using an ice-water bath to control the initial exothermic deprotection.
-
Deprotection: Slowly add 4M HCl in dioxane (10.0 mL, 40.0 mmol) dropwise.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. A white precipitate will typically begin to form as the product salt crystallizes out of the non-polar solvent mixture.
-
Validation: Confirm complete Boc removal via LC-MS (monitor for the disappearance of the Boc-adduct and the appearance of the M+1 peak of the free amine).
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove DCM, dioxane, and excess HCl gas.
-
Purification: Suspend the resulting crude solid in cold diethyl ether (20 mL) and triturate vigorously for 15 minutes. Filter the suspension through a Büchner funnel, washing the filter cake with additional cold diethyl ether (2 x 10 mL) to remove cleaved tert-butyl alcohol and isobutylene byproducts.
-
Drying: Dry the highly hygroscopic white solid under high vacuum for 12 hours to afford pure N-methyl-2-(morpholin-2-yl)acetamide hydrochloride. Store under argon at 4 °C.
References
- ChemicalBook. N-methyl-2-(morpholin-2-yl)
- Sigma-Aldrich.
- Calpaclab. (S)-2-(4-(tert-Butoxycarbonyl)morpholin-2-yl)
Sources
Application Note: Strategic Integration of N-methyl-2-(morpholin-2-yl)acetamide Hydrochloride in Medicinal Chemistry Workflows
Executive Summary
In modern drug discovery, the morpholine ring is universally recognized as a "privileged scaffold." Its unique chair-like conformation, balanced lipophilic-hydrophilic profile, and optimal pKa make it a premier choice for enhancing the blood-brain barrier (BBB) permeability and metabolic stability of lead compounds [1].
N-methyl-2-(morpholin-2-yl)acetamide hydrochloride (CAS: 2751621-19-7) represents a highly specialized, bifunctional building block within this chemical family [2, 3]. By coupling the traditional pharmacokinetic benefits of a morpholine core with a strategically positioned N-methyl acetamide side chain at the C2 position, this scaffold provides a defined vector for hydrogen bonding. As a Senior Application Scientist, I have designed this protocol guide to detail the physicochemical rationale and step-by-step synthetic methodologies for integrating this specific hydrochloride salt into targeted drug discovery campaigns (e.g., kinase inhibitors and GPCR ligands).
Physicochemical Profiling & Scaffold Rationale
Before deploying any building block in a synthetic campaign, it is critical to understand its physicochemical parameters to predict its behavior in both the reaction flask and the biological system. The hydrochloride salt form is specifically utilized to prevent premature oxidation of the secondary amine during long-term storage, ensuring high batch-to-batch reproducibility.
Table 1: Physicochemical Properties & Descriptors
| Parameter | Value / Description | Impact on Drug Design |
| CAS Number | 2751621-19-7 (HCl salt) | Commercial standardization and sourcing [2]. |
| Molecular Formula | C₇H₁₄N₂O₂ • HCl | Low molecular weight allows for downstream elaboration without violating Lipinski's Rule of 5. |
| Monoisotopic Mass | 158.1055 Da (Free Base) | Minimal steric penalty when appended to a macro-core [3]. |
| H-Bond Donors (HBD) | 2 (Morpholine NH, Amide NH) | Facilitates critical interactions with target protein backbone residues (e.g., kinase hinge regions). |
| H-Bond Acceptors (HBA) | 3 (Morpholine O, Morpholine N, Amide O) | Enhances aqueous solubility and modulates target residence time. |
| Primary Reactive Site | Morpholine N4 (Secondary Amine) | Highly nucleophilic upon free-basing; ideal for SNAr, Buchwald-Hartwig, or reductive amination. |
Logical Framework: Scaffold to Target
The utility of N-methyl-2-(morpholin-2-yl)acetamide lies in its dual-action structural geometry. The secondary amine at the N4 position acts as the synthetic anchor, while the C2-acetamide group projects into solvent-exposed regions or specific receptor pockets.
Figure 1: Strategic mapping of the scaffold's structural features to medicinal chemistry applications.
Experimental Methodologies & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They include specific causality for reagent selection and in-process analytical checks to verify reaction progression.
Protocol A: Nucleophilic Aromatic Substitution (SNAr)
This workflow is utilized to append the morpholine scaffold to an electron-deficient heteroaryl core (e.g., a chloropyrimidine or fluoropyridine), a common motif in oncology and CNS drug development [4].
Causality & Reagent Selection:
-
Base (DIPEA): N,N-Diisopropylethylamine is selected over Triethylamine (TEA) due to its increased steric bulk. It effectively neutralizes the hydrochloride salt in situ to liberate the nucleophilic secondary amine without competitively attacking the electrophile.
-
Solvent (DMF): A polar aprotic solvent poorly solvates the nucleophilic amine, thereby increasing its kinetic energy and reactivity toward the electrophilic aromatic center.
Figure 2: Step-by-step synthetic workflow for SNAr coupling using the morpholine scaffold.
Step-by-Step Procedure:
-
Preparation: Charge a dry, argon-purged reaction vial with the electrophile (e.g., 2-chloro-4-phenylpyrimidine, 1.0 eq) and N-methyl-2-(morpholin-2-yl)acetamide hydrochloride (1.2 eq).
-
Solvation & Free-Basing: Add anhydrous DMF (0.2 M relative to the electrophile) followed by DIPEA (3.0 eq). Note: 1.0 eq of DIPEA is consumed immediately to neutralize the HCl salt; the remaining 2.0 eq act as the acid scavenger for the SNAr byproduct.
-
Reaction Execution: Seal the vial and heat to 90 °C using a heating block or microwave reactor for 2–4 hours.
-
In-Process Validation: Sample 5 µL of the reaction mixture, dilute in 1 mL of MeCN, and analyze via LC-MS. The reaction is complete when the electrophile peak is consumed, and the product mass ( [M+H]+ ) is dominant.
-
Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃, and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
-
Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via reverse-phase Prep-HPLC.
Protocol B: Reductive Amination for Flexible Linkages
When a flexible, sp³-hybridized linkage is required to allow the morpholine ring to adapt to a binding pocket, reductive amination with an aldehyde is the preferred method.
Causality & Reagent Selection:
-
Reducing Agent (NaBH(OAc)₃): Sodium triacetoxyborohydride is utilized because it is a mild reducing agent. It selectively reduces the intermediate iminium ion without prematurely reducing the unreacted starting aldehyde.
-
Catalyst (Acetic Acid): A catalytic amount of AcOH lowers the pH slightly to facilitate the dehydration of the hemiaminal intermediate, driving the rate-determining formation of the iminium ion.
Step-by-Step Procedure:
-
Imine Formation: Dissolve the target aldehyde (1.0 eq) and N-methyl-2-(morpholin-2-yl)acetamide hydrochloride (1.1 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add DIPEA (1.1 eq) to liberate the free base, followed by glacial acetic acid (0.1 eq).
-
Equilibration: Stir at room temperature for 1 hour to allow the iminium ion to fully form. Self-validation: A slight color change (often yellowing) indicates iminium formation.
-
Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 eq). Stir at room temperature for 12 hours.
-
Quenching & Validation: Quench the reaction with 1N NaOH to break down boron complexes and neutralize the acetic acid. Verify completion via TLC (ninhydrin stain to check for residual secondary amine).
-
Isolation: Extract the aqueous layer with DCM (3x). Dry the organics over MgSO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient).
References
-
Morpholine as a privileged scaffold for neurodegenerative disease therapeutics Source: RSC Advances (Royal Society of Chemistry) URL:[Link]
-
2751621-19-7 (C7H14N2O2) Compound Summary Source: PubChemLite / PubChem Database URL:[Link]
-
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies Source: ChemMedChem (National Institutes of Health / PubMed) URL:[Link]
improving reaction yield for N-methyl-2-(morpholin-2-yl)acetamide hydrochloride synthesis
An In-Depth Guide to Improving Reaction Yield for the Synthesis of N-methyl-2-(morpholin-2-yl)acetamide Hydrochloride
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of N-methyl-2-(morpholin-2-yl)acetamide hydrochloride. The formation of an amide bond, while a cornerstone of organic synthesis, is often fraught with challenges that can lead to diminished yields and purification difficulties. This document moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's nuances. We will explore the critical parameters, troubleshoot common pitfalls, and offer optimized protocols to enhance the efficiency and reproducibility of your synthesis.
Our approach is rooted in first principles, addressing the "why" behind each experimental choice. By understanding the underlying mechanisms, you can diagnose issues more effectively and make informed decisions to steer your reaction toward success.
Section 1: Understanding the Core Reaction Pathway
The synthesis of N-methyl-2-(morpholin-2-yl)acetamide hydrochloride fundamentally involves the formation of an amide bond between a morpholine-2-acetic acid derivative and methylamine, followed by conversion to its hydrochloride salt. The efficiency of this process hinges on the successful activation of the carboxylic acid moiety and the subsequent nucleophilic attack by methylamine.
Caption: General synthetic workflow for N-methyl-2-(morpholin-2-yl)acetamide hydrochloride.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
FAQ 1: My overall reaction yield is disappointingly low. Where should I start my investigation?
A low overall yield is a systemic issue that can originate from multiple stages of the process. A logical, stepwise investigation is crucial.
Answer: We recommend a systematic review of three key areas:
-
Purity of Starting Materials:
-
Morpholine Precursor: Ensure the starting morpholine-2-acetic acid (or its ester equivalent) is pure and, critically, dry. Moisture can hydrolyze activated intermediates and consume coupling reagents.
-
Methylamine: Use a fresh, high-purity source of methylamine (e.g., as a solution in THF or as a hydrochloride salt with an added base). The concentration of commercial methylamine solutions can decrease over time.
-
Solvents: Anhydrous solvents are paramount, especially in the activation step. Water competes with methylamine as a nucleophile, leading to the regeneration of the starting carboxylic acid.[1]
-
-
Reaction Conditions for Amide Coupling:
-
Choice of Coupling Reagent: This is one of the most critical factors. Standard reagents like DCC or EDC can be effective, but for potentially challenging couplings, HATU or HBTU often provide higher yields by forming highly reactive intermediates.[2]
-
Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of the coupling reagent and any additives (like HOBt). For the amine, using a slight excess (1.2-1.5 equivalents) can help drive the reaction to completion, especially if using methylamine gas or a solution.
-
Temperature Control: The activation step is often performed at 0 °C to minimize side reactions, such as the formation of N-acylurea byproducts when using carbodiimides. After the addition of methylamine, the reaction is typically allowed to warm to room temperature.[3]
-
-
Work-up and Purification:
-
Product Solubility: The target molecule, particularly its hydrochloride salt, is expected to have significant water solubility due to the morpholine ring and the amide group.[4][5] This can lead to substantial losses during aqueous work-up. Consider extraction with a more polar solvent like dichloromethane (DCM) or performing multiple extractions. Saturating the aqueous layer with sodium chloride ("salting out") can also improve recovery into the organic phase.
-
pH Adjustment: During work-up, ensure the pH of the aqueous phase is basic (pH 9-10) to deprotonate the morpholine nitrogen, making the free base more soluble in organic solvents.
-
Caption: A decision workflow for troubleshooting low reaction yield.
FAQ 2: I am seeing significant byproduct formation. What are the likely culprits?
Answer: Byproduct formation is often tied directly to your choice of coupling reagent and reaction conditions.
-
N-Acylurea Byproduct: If you are using a carbodiimide like EDC or DCC, a common side reaction is the rearrangement of the O-acylisourea intermediate into a stable, difficult-to-remove N-acylurea byproduct.
-
Causality: This occurs when the nucleophilic attack by methylamine is slow.
-
Solution: The addition of 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is critical.[2] These additives trap the O-acylisourea intermediate to form a more reactive HOBt- or Oxyma-ester, which is less prone to rearrangement and more readily aminolyzed.
-
-
Dimerization/Oligomerization: If your starting material is not properly protected (e.g., if you start with a morpholine amino acid), you could see self-condensation where one molecule's carboxyl group reacts with another's amine.
-
Solution: Ensure the morpholine ring nitrogen is protected (e.g., with a Boc group) if you are starting from a precursor that requires it. The final step would then be deprotection.
-
-
Epimerization: If your morpholine-2-yl stereocenter is chiral, harsh conditions or excess base can lead to epimerization, reducing the diastereomeric or enantiomeric purity of your final product.
-
Solution: Using peptide coupling reagents known to suppress racemization (like HATU or those used with HOBt) is beneficial. Keep reaction temperatures low and avoid strong, non-hindered bases where possible.
-
FAQ 3: My purification is challenging. The product seems to co-elute with byproducts on silica gel. What are my options?
Answer: The polar nature of your product can indeed make chromatographic purification difficult.
-
Optimize Chromatography:
-
Solvent System: Use a gradient elution with a polar modifier. A common system is DCM/Methanol. Adding a small amount of ammonium hydroxide (~0.5-1%) to the mobile phase can deactivate acidic sites on the silica and prevent peak tailing of the basic product.
-
Alternative Phases: Consider using alumina (basic or neutral) or reverse-phase chromatography if silica gel performance is poor.
-
-
Purify via Salt Formation: This is often the most effective strategy.[6]
-
Perform a basic aqueous work-up to isolate the crude free-base product.
-
Dissolve the crude material in a suitable solvent like diethyl ether, ethyl acetate, or a mixture of DCM/ether.
-
Slowly add a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise while stirring.
-
The N-methyl-2-(morpholin-2-yl)acetamide hydrochloride should precipitate as a solid.
-
The solid can be collected by filtration, washed with cold ether to remove non-polar impurities, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/ether, isopropanol) can further enhance purity.[6]
-
Section 3: Optimized Experimental Protocols
The following protocols are provided as a robust starting point. Optimization based on your specific observations is encouraged.
Protocol 1: Synthesis via EDC/HOBt Coupling
This protocol utilizes a widely accessible and cost-effective coupling strategy.
Step-by-Step Methodology:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add morpholine-2-acetic acid (1.0 eq) and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DMF or DCM (approx. 0.1 M concentration).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise over 10 minutes. Stir the reaction at 0 °C for 1 hour to allow for the formation of the active HOBt-ester.
-
Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq) to the mixture.
-
Slowly add a solution of methylamine hydrochloride (1.5 eq). The additional equivalent of base is to liberate the free methylamine in situ. Alternatively, use a 2M solution of methylamine in THF (1.5 eq).
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction with water and extract with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification & Salt Formation: Purify the crude oil via silica gel chromatography or proceed directly to salt formation as described in FAQ 3.
Data Reference Tables
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent | Additive | Pros | Cons | Key Considerations |
| EDC·HCl | HOBt or Oxyma | Water-soluble byproducts, cost-effective. | Can form N-acylurea byproduct without additive. | Must be used with an additive like HOBt to suppress side reactions and improve efficiency.[2] |
| HATU | None (activator is built-in) | High efficiency, low racemization, fast reactions. | Expensive, byproducts can be difficult to remove. | Excellent for difficult or sterically hindered couplings. Requires a non-nucleophilic base like DIPEA. |
| Acyl Chloride | None | Highly reactive, inexpensive starting materials. | Generates HCl (requires base), moisture-sensitive, can be harsh. | Prepared from the carboxylic acid using SOCl₂ or (COCl)₂. The reaction with methylamine is typically very fast. |
Section 4: Final Considerations
-
Safety: Always handle reagents like thionyl chloride, oxalyl chloride, and coupling agents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE).
-
Analytics: Confirm the structure and purity of your final product using ¹H NMR, ¹³C NMR, LC-MS, and IR spectroscopy. The hydrochloride salt should show a broad N-H stretch in the IR spectrum.
-
Record Keeping: Meticulous documentation of reaction parameters, observations, and analytical results is the foundation of successful troubleshooting and optimization.
This guide provides a comprehensive framework for addressing the challenges in synthesizing N-methyl-2-(morpholin-2-yl)acetamide hydrochloride. By applying these principles, researchers can significantly improve reaction yields and achieve a more robust and reproducible process.
References
-
Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. PMC. Available at: [Link]
-
Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. ResearchGate. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]
-
Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. R Discovery. Available at: [Link]
-
Synthesis of new N1-(2-morpholinophenyl)-2-(4-arylpiperazino)- acetamide derivatives as potential antimicrobial agents. ijres.org. Available at: [Link]
-
Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry. Available at: [Link]
- Process for preparing N-methyl morpholine. Google Patents.
-
L-Cysteine, S-[(acetylamino)methyl]-, monohydrochloride. Organic Syntheses Procedure. Available at: [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]
-
Supporting Information. The Royal Society of Chemistry. Available at: [Link]
-
Recent Developments in Amide Synthesis Using Nonactivated Starting Materials. The Journal of Organic Chemistry. Available at: [Link]
-
Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. PMC. Available at: [Link]
-
Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. DSpace [cora.ucc.ie]
Technical Support Center: Crystallization of N-methyl-2-(morpholin-2-yl)acetamide Hydrochloride
Welcome to the Advanced Technical Support Center. This portal is designed for researchers, process chemists, and drug development professionals dealing with the isolation and purification of N-methyl-2-(morpholin-2-yl)acetamide hydrochloride .
Because this molecule features both a secondary amine within a morpholine ring and an acetamide linker, it forms a highly polar, hydrogen-bond-rich network when protonated as a hydrochloride salt[1]. These structural characteristics make it highly susceptible to liquid-liquid phase separation (LLPS, or "oiling out") and severe hygroscopicity during crystallization. This guide provides causality-driven troubleshooting, validated protocols, and self-validating analytical checkpoints to ensure robust process development.
Part 1: Diagnostic Troubleshooting & FAQs
Q1: During cooling, my solution turns turbid, but upon filtration, I recover a sticky gum instead of crystals. What is happening?
The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." From a thermodynamic perspective, this occurs when the Gibbs free energy of mixing ( ΔGmix ) becomes greater than zero before the system reaches the solubility limit[2]. The solution crosses the binodal curve into a miscibility gap, separating into a solute-rich "oil" phase and a solvent-rich phase[3]. Kinetically, this happens when the rate of supersaturation generation (e.g., cooling too fast) outpaces the rate of crystal nucleation[4]. The Fix: You must either alter the thermodynamics by changing the solvent system to bypass the miscibility gap, or alter the kinetics by cooling slower (< 0.1 °C/min) and introducing seed crystals within the metastable zone[3][5].
Q2: How can I definitively tell if my process is oiling out or just undergoing rapid nucleation?
The Causality: To the naked eye, both LLPS and rapid nucleation present as sudden turbidity (cloudiness)[3]. Relying on visual observation leads to false diagnostics. The Self-Validating Protocol: Implement in-situ Process Analytical Technology (PAT).
-
Insert a Particle Video Microscope (PVM) and a Focused Beam Reflectance Measurement (FBRM) probe into the reactor.
-
Validation Checkpoint: If the system is oiling out, PVM will display perfectly spherical, coalescing droplets, and FBRM will show a sudden, massive spike in chord counts corresponding to the droplet diameter[2][3]. If true nucleation is occurring, PVM will reveal sharp-edged crystalline structures, and FBRM will show a steady, controlled rise in chord lengths.
Q3: My crystals look great in the reactor, but they deliquesce (melt into a puddle) on the filter paper during isolation. How do I prevent this?
The Causality: Amine hydrochlorides with multiple hydrogen-bond acceptors (like the morpholine oxygen and acetamide carbonyl) are highly hygroscopic[6]. When exposed to ambient air during vacuum filtration, the rapid airflow pulls atmospheric moisture through the cold filter cake, causing the crystals to absorb water and dissolve in their own water of hydration. The Fix:
-
Break the vacuum immediately after the mother liquor is pulled through.
-
Wash the cake with a cold, anhydrous, non-polar displacement solvent (e.g., anhydrous heptane) to purge residual polar solvents.
-
Perform the filtration under a dry nitrogen blanket (relative humidity < 10%) and transfer immediately to a vacuum oven at 40 °C.
Part 2: Oiling Out Resolution Pathway
The following diagram illustrates the logical workflow for diagnosing and bypassing LLPS during the crystallization of amine hydrochlorides.
Workflow for diagnosing and resolving Liquid-Liquid Phase Separation (Oiling Out).
Part 3: Quantitative Data & Solvent Selection
Selecting the correct solvent/antisolvent ratio is critical to keeping the crystallization pathway outside the miscibility gap[3][5]. The table below summarizes empirical data for optimizing the crystallization of polar morpholine-based amine hydrochlorides.
| Solvent System (Good / Anti) | Ratio (v/v) | Cooling Rate (°C/min) | Oiling Out Risk | Estimated Yield (%) | Crystal Habit |
| Ethanol / Water | 50:50 | 0.5 | High (LLPS) | N/A (Gum) | Amorphous |
| Ethanol / Water | 50:50 | 0.1 + Seeding | Moderate | 75 - 80% | Prismatic |
| Isopropanol (IPA) / Ethyl Acetate | 30:70 | 0.2 | Low | 85 - 90% | Needles |
| Methanol / Acetone | 20:80 | 0.2 | Low | > 90% | Blocks |
| IPA / Heptane | 40:60 | 0.5 | High (LLPS) | N/A (Oil) | Biphasic |
Note: Highly non-polar antisolvents like heptane rapidly induce LLPS because the polarity drop is too sudden for the highly polar N-methyl-2-(morpholin-2-yl)acetamide HCl salt. Intermediate polarity antisolvents like ethyl acetate or acetone are preferred.
Part 4: Validated Experimental Protocols
Antisolvent-Cooling Crystallization Protocol
This methodology is engineered to create a self-validating, highly controlled environment that prevents LLPS and ensures high-purity crystalline recovery[2][7].
Step 1: Dissolution & Clarification
-
Charge 1.0 eq of crude N-methyl-2-(morpholin-2-yl)acetamide hydrochloride into a jacketed reactor.
-
Add 5 volumes of Isopropanol (IPA). Heat the jacket to 55 °C under moderate agitation (250 rpm).
-
Self-Validation: The solution must become completely transparent. If particulate remains, add drops of deionized water (up to 0.5 volumes) until clear. Perform a hot clarification filtration through a 0.45 µm PTFE filter to remove heterogeneous nucleating impurities.
Step 2: Antisolvent Addition & Seeding
-
Maintain the clear solution at 55 °C.
-
Slowly dose in 2 volumes of Ethyl Acetate (antisolvent) over 30 minutes.
-
Self-Validation: The solution should remain clear. If it turns cloudy, you have crossed the binodal curve. Add 0.5 volumes of IPA to return to a clear state.
-
Charge 0.5% w/w of crystalline seed (N-methyl-2-(morpholin-2-yl)acetamide HCl) suspended in 0.1 volumes of Ethyl Acetate. Age the slurry for 60 minutes at 55 °C to allow the seed bed to establish[3].
Step 3: Controlled Desupersaturation
-
Cool the reactor from 55 °C to 5 °C at a strict linear rate of 0.1 °C/min.
-
Simultaneously, dose an additional 5 volumes of Ethyl Acetate over the first 4 hours of the cooling ramp.
-
Causality: The slow cooling and simultaneous antisolvent addition ensure the supersaturation level remains strictly within the metastable zone, forcing solute to deposit onto the seeds rather than phase-separating into an oil[5].
Step 4: Isolation & Drying
-
Age the slurry at 5 °C for 2 hours.
-
Filter under a dry nitrogen sweep. Wash the cake with 2 volumes of cold (5 °C) Ethyl Acetate.
-
Transfer immediately to a vacuum oven. Dry at 45 °C at < 50 mbar for 12 hours.
Validated antisolvent crystallization protocol for amine hydrochlorides.
Part 5: References
-
Mettler Toledo. "Oiling Out in Crystallization - Problems with Oiling Out in Recrystallization." MT.com. Available at:[Link]
-
KiloMentor. "The Problem of Oiling Out in Chemical Process Development." KiloMentor Blog, 2017. Available at:[Link]
-
ACS Publications. "An In-Line Study of Oiling Out and Crystallization." Organic Process Research & Development, 2005. Available at:[Link]
-
PubMed / JACS. "Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids." Journal of the American Chemical Society, 2004. Available at:[Link]
-
ResearchGate. "Crystallization of an active pharmaceutical ingredient that oils out." ResearchGate, 2026. Available at:[Link]
-
ACS Publications. "Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids." JACS, 2004. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mt.com [mt.com]
- 4. KiloMentor: The Problem of Oiling Out in Chemical Process Development [kilomentor.blogspot.com]
- 5. researchgate.net [researchgate.net]
- 6. Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Comparative FT-IR Spectroscopic Guide: N-methyl-2-(morpholin-2-yl)acetamide hydrochloride
Audience: Researchers, analytical scientists, and drug development professionals.
Introduction & Mechanistic Grounding
In pharmaceutical development, the solid-state characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. N-methyl-2-(morpholin-2-yl)acetamide hydrochloride is a highly versatile building block utilized in drug discovery, featuring both a secondary amide and a protonated morpholine ring[1][2]. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a frontline analytical tool to confirm its structural integrity and validate its salt form.
This guide provides an authoritative comparison of the compound's vibrational profile against alternative structural analogs, detailing the mechanistic origins of its unique spectral signatures to ensure rigorous quality control.
Structural Logic & Band Assignment
The FT-IR spectrum of this compound is governed by three distinct structural moieties, each contributing specific diagnostic bands:
-
The Hydrochloride Salt ( NH2+ ): In its free base form, the secondary amine of the morpholine ring exhibits a sharp, relatively weak N-H stretch around 3300–3350 cm⁻¹[3]. However, protonation to form the hydrochloride salt fundamentally alters this region. As documented by , the NH2+ group forms strong electrostatic and hydrogen-bonding interactions with the chloride counterion[4]. This extensive hydrogen-bonding network weakens the N-H bond, lowering its stretching frequency and causing massive band broadening. Consequently, the sharp amine peak is replaced by a complex, broad "ammonium band" spanning 2400 to 3000 cm⁻¹[4].
-
The Secondary Amide: The N-methyl acetamide tail provides two highly diagnostic bands. The Amide I band (primarily C=O stretching) appears strongly around 1650–1680 cm⁻¹. The Amide II band (a coupled mode of N-H bending and C-N stretching) manifests near 1550 cm⁻¹. Because the amide nitrogen remains neutral, its N-H stretch remains sharp and distinct near 3280 cm⁻¹, separate from the broad salt bands[5].
-
The Morpholine Ether Linkage: The cyclic ether (C-O-C) within the morpholine ring exhibits a strong, characteristic asymmetric stretching vibration. According to spectroscopic data from [6] and reference spectra from the [7], this band reliably appears in the 1104–1148 cm⁻¹ fingerprint region.
Caption: Mechanistic assignment of key FT-IR absorption bands to structural moieties.
Comparative Spectral Analysis
To objectively validate the identity of N-methyl-2-(morpholin-2-yl)acetamide hydrochloride, it must be distinguished from its free base and structurally similar analogs. The table below summarizes the quantitative shifts used for positive identification.
| Functional Group / Mode | Target: N-methyl-2-(morpholin-2-yl)acetamide HCl | Alternative 1: Free Base Form | Alternative 2: Piperidine Analog HCl |
| Amide N-H Stretch | ~3280 cm⁻¹ (Sharp) | ~3280 cm⁻¹ (Sharp) | ~3280 cm⁻¹ (Sharp) |
| Amine N-H Stretch | Absent (Protonated) | ~3320 cm⁻¹ (Sharp) | Absent (Protonated) |
| Amine HCl ( NH2+ ) | 2400–3000 cm⁻¹ (Broad, strong) | Absent | 2400–3000 cm⁻¹ (Broad, strong) |
| Amide I (C=O) | ~1660 cm⁻¹ | ~1655 cm⁻¹ | ~1660 cm⁻¹ |
| Amide II (N-H bend) | ~1550 cm⁻¹ | ~1545 cm⁻¹ | ~1550 cm⁻¹ |
| Ether (C-O-C) Stretch | ~1110 cm⁻¹ (Strong) | ~1115 cm⁻¹ (Strong) | Absent |
Interpretation Logic:
-
Target vs. Free Base: The critical differentiator is the 2400–3000 cm⁻¹ region. The free base lacks these broad bands entirely, instead showing a secondary amine N-H stretch that often overlaps with the amide N-H stretch[3][5].
-
Target vs. Piperidine Analog: N-methyl-2-(piperidin-2-yl)acetamide hydrochloride shares the amide and salt features but lacks the ether oxygen. The absence of the strong C-O-C asymmetric stretch at ~1110 cm⁻¹ instantly distinguishes the piperidine analog from the morpholine target.
Self-Validating Experimental Protocol
To capture subtle hydrogen-bonding dynamics accurately, the sample matrix must be carefully controlled. Attenuated Total Reflectance (ATR) can sometimes distort band intensities or induce pressure-related polymorphic shifts in pharmaceutical salts. Therefore, a rigorously controlled KBr pellet transmission method is the gold standard for this specific analysis.
Caption: Self-validating FT-IR experimental workflow for amine hydrochloride salts.
Step-by-Step Methodology:
-
Matrix Desiccation (Critical Control Point): Dry spectroscopic-grade KBr at 105°C for a minimum of 24 hours.
-
Causality: KBr is highly hygroscopic. Adsorbed moisture produces a broad O-H stretching band (~3400 cm⁻¹) that will overlap with and artificially obscure the critical Amide N-H stretch (~3280 cm⁻¹).
-
-
Sample Milling: Grind 1–2 mg of the target hydrochloride salt with 150 mg of the desiccated KBr using an agate mortar and pestle.
-
Causality: The sample particles must be reduced to a size smaller than the wavelength of the incident IR light (typically < 2 µm). Failure to do so results in the Christiansen effect, causing asymmetric scattering and distorted peak shapes on the high-frequency side of absorption bands.
-
-
Pellet Pressing: Transfer the homogenized powder to a 13 mm die. Apply 10 tons of pressure under a vacuum for 2–3 minutes.
-
Causality: The vacuum evacuates entrapped air, preventing micro-voids that scatter light, thereby yielding a highly transparent, isotropic pellet that maximizes the signal-to-noise ratio.
-
-
Background Acquisition (System Validation): Collect a background scan of a pure, pressed KBr pellet (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).
-
Causality: This step self-validates the system by confirming the optical path is free of atmospheric CO2 and water vapor anomalies before sample introduction.
-
-
Interferogram Collection & Processing: Scan the sample pellet using identical parameters. Apply a baseline correction.
-
Causality: Do not apply aggressive smoothing algorithms. The broad 2400–3000 cm⁻¹ region contains fine structural features (overtones and combination bands) characteristic of the amine hydrochloride[8]; smoothing will artificially erase these diagnostic markers.
-
References
-
The Infrared Spectra of Secondary Amines and Their Salts – Canadian Science Publishing. Available at:[Link]
-
24.10: Spectroscopy of Amines – Chemistry LibreTexts. Available at:[Link]
-
IR Spectroscopy Tutorial: Amines – OrgChemBoulder. Available at:[Link]
-
Morpholine hydrochloride – NIST Chemistry WebBook. Available at:[Link]
Sources
- 1. N-methyl-2-(morpholin-2-yl)acetamide hydrochloride CAS#: [m.chemicalbook.com]
- 2. N-methyl morpholine | Sigma-Aldrich [sigmaaldrich.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Morpholine hydrochloride [webbook.nist.gov]
- 8. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]
N-methyl-2-(morpholin-2-yl)acetamide hydrochloride proper disposal procedures
Standard Operating Procedure: Safe Handling and Disposal of N-methyl-2-(morpholin-2-yl)acetamide hydrochloride
As a Senior Application Scientist, I have designed this protocol to ensure your laboratory complies with international environmental standards (including US EPA/RCRA and Japan's Wastes Disposal and Public Cleansing Act) while deeply understanding the chemical mechanisms that dictate these safety measures. Proper waste management is not just about regulatory compliance; it is about respecting the reactivity of the molecules we synthesize.
This guide provides the operational, safety, and logistical frameworks required for the proper disposal of N-methyl-2-(morpholin-2-yl)acetamide hydrochloride, a specialized amine salt frequently utilized in drug development.
PART 1: Chemical Profile & Hazard Assessment
Before executing any disposal plan, it is critical to understand the quantitative and qualitative properties of the waste stream.
| Property / Parameter | Value / Classification | Operational Implication |
| Chemical Name | N-methyl-2-(morpholin-2-yl)acetamide hydrochloride | Full nomenclature is required on all hazardous waste manifests[1]. |
| CAS Number | 2751621-19-7 | Essential for inventory tracking and SDS cross-referencing. |
| Molecular Weight | 194.66 g/mol | Relevant for molarity and neutralization calculations in aqueous waste. |
| Physical State | Solid (Crystalline Powder) | Prone to aerosolization; requires HEPA-filtered ventilation during transfer. |
| RCRA Waste Code | Unlisted (Evaluate for D002) | Must be evaluated for characteristic hazardous waste (corrosivity)[2]. |
| SAA Storage Limit | 55 Gallons | Maximum accumulation limit before mandatory EH&S pickup[3]. |
PART 2: The Causality of Safety (Mechanistic Insights)
Standard disposal templates often fail because they do not explain why a procedure is necessary. Handling N-methyl-2-(morpholin-2-yl)acetamide hydrochloride requires specific precautions based on its molecular structure:
-
The Free Base vs. Salt Dichotomy: As a hydrochloride salt, this compound is water-soluble and significantly less volatile than its free base morpholine analog. However, introducing strong bases during waste consolidation will deprotonate the secondary amine. This inadvertently increases the vapor pressure, inhalation hazards, and flammability of the waste stream[4].
-
Incompatibility with Oxidizers (The Chloramine Risk): The morpholine ring contains a secondary amine. If exposed to sodium hypochlorite (bleach) during spill cleanup, the amine can react to form N-chloramines. These byproducts are highly toxic, volatile, and potentially explosive. Never use bleach to clean up amine spills.
-
Corrosivity to Metals: The chloride counterion in aqueous waste streams will induce rapid pitting corrosion in standard metal safety cans. Liquid waste containing this compound must exclusively be stored in High-Density Polyethylene (HDPE)[2].
PART 3: Step-by-Step Disposal Methodologies
Every protocol below is designed as a self-validating system , ensuring that errors are caught before waste is transferred to the Satellite Accumulation Area (SAA).
Protocol A: Solid Waste Management (Powders & Consumables)
-
Collection: Gather all contaminated filter papers, weigh boats, and residual crystalline powder inside a certified chemical fume hood.
-
Containment: Place items into a transparent, heavy-duty polyethylene bag. Causality: Polyethylene is chemically inert to chloride salts, preventing the degradation that would occur in standard biohazard bags.
-
Secondary Containment: Place the sealed bag into a rigid HDPE solid waste container.
-
Self-Validation Checkpoint: Inspect the outer container for any residual powder. Wipe down the exterior with a damp cloth, then test the cloth with a pH strip. A neutral pH (pH 7) confirms the exterior is uncontaminated.
-
Labeling: Affix an EH&S hazardous waste tag detailing the full chemical name, mass, and accumulation start date[1].
Protocol B: Liquid Waste Consolidation (Aqueous & Solvents)
-
Segregation: Strictly separate aqueous waste containing the hydrochloride salt from general halogenated organic solvents to prevent cross-reactivity[5].
-
pH Verification (Self-Validation Checkpoint): Extract a 1 mL aliquot of the waste stream and test with pH paper. The expected range is pH 4–6 due to the dissociation of the HCl salt. If the pH is >8, a base has been introduced, risking the volatilization of the free morpholine base. Isolate this container immediately.
-
Transfer: Funnel the liquid into an HDPE carboy. Do not use metal funnels[2].
-
Venting: Cap the carboy with a vented closure to prevent pressure buildup from incidental off-gassing.
Protocol C: Emergency Spill Mitigation
-
Isolation: Evacuate personnel from the immediate vicinity and don appropriate PPE (nitrile gloves, chemical splash goggles, lab coat)[2].
-
Containment: For liquid solutions, encircle the spill with an inert absorbent such as diatomaceous earth or vermiculite. Do not use combustible materials like sawdust.
-
Collection: Use non-sparking tools to scoop the absorbed material into an HDPE waste container[4].
-
Self-Validation Checkpoint: Wash the spill area with water, collect the washings, and test the final rinse with a pH strip to ensure the surface has returned to a neutral pH before removing your PPE.
PART 4: Workflow Visualization
The following diagram illustrates the logical flow of waste segregation, validation, and final destruction.
Figure 1: Waste generation, segregation, and disposal workflow for amine hydrochloride salts.
References
-
Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories". Source: Daniels Health. URL: [Link]
-
Case Western Reserve University Environmental Health and Safety. "How to Dispose of Chemical Waste". Source: Case Western Reserve University. URL: [Link]
-
University of Pennsylvania EHRS. "LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES". Source: University of Pennsylvania. URL: [Link]
-
Pennsylvania Department of Environmental Protection (PA DEP). "Safety Data Sheet: Morpholine". Source: PA DEP. URL: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
